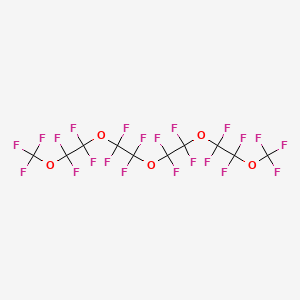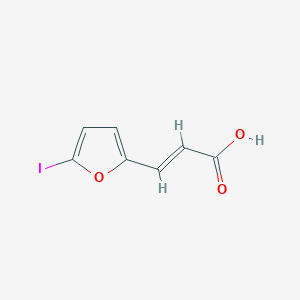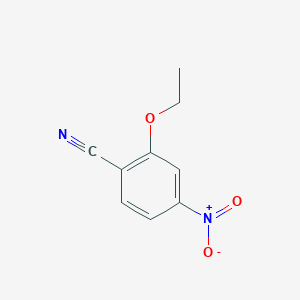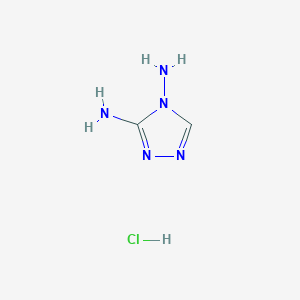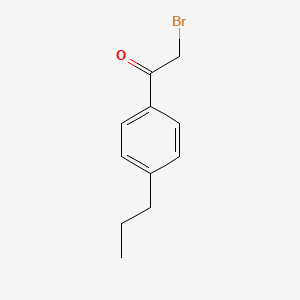![molecular formula C11H12ClF3N4O2 B3042570 N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide CAS No. 647824-57-5](/img/structure/B3042570.png)
N'-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide
Descripción general
Descripción
N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide is a unique organic compound known for its distinct chemical properties and applications in various fields. This compound is characterized by its complex structure, incorporating nitro, chloro, trifluoromethyl, and hydrazonoformamide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: To synthesize N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide, the following steps are typically involved:
Synthesis of Key Intermediates: This process may begin with the preparation of key intermediates such as 5-chloro-2-nitro-4-(trifluoromethyl)aniline. This intermediate can be synthesized by nitration and chlorination of 4-(trifluoromethyl)aniline.
Formation of Hydrazonoformamide: The key intermediate is then reacted with suitable reagents to introduce the hydrazonoformamide group. This step often involves the reaction of the intermediate with trimethylamine and formic acid derivatives under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve scaling up the above synthetic routes. Large-scale synthesis may require optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automation can enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions: N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The chloro group can participate in nucleophilic substitution reactions, forming new derivatives.
Hydrolysis: The hydrazonoformamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions: Reagents such as hydrogen gas, palladium catalysts, sodium borohydride, and strong nucleophiles (e.g., amines) are commonly used in these reactions. Reaction conditions vary, with reduction typically performed under atmospheric pressure and substitution reactions occurring under reflux conditions.
Major Products: Reduction leads to the formation of amine derivatives, while substitution reactions produce various substituted compounds depending on the nucleophile used. Hydrolysis results in the cleavage of the hydrazonoformamide group, yielding corresponding amides and amines.
Aplicaciones Científicas De Investigación
N'-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-N,N,N'-trimethylhydrazonoformamide is utilized in numerous research fields:
Chemistry: As a building block for synthesizing more complex molecules, it plays a vital role in organic synthesis and medicinal chemistry.
Biology: Its derivatives are explored for biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research investigates its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in material science, such as the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may interact with various enzymes and proteins, influencing their activity. For instance, it can inhibit specific enzymes by binding to their active sites.
Pathways Involved: The compound can modulate biochemical pathways related to cellular proliferation, apoptosis, and metabolism.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)aniline derivatives
Nitroaniline derivatives
Chloroaniline derivatives
These compounds share certain structural features but differ in their specific functional groups and resulting properties.
Now, what’s next on your scientific exploration journey?
Propiedades
IUPAC Name |
N'-[5-chloro-N-methyl-2-nitro-4-(trifluoromethyl)anilino]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N4O2/c1-17(2)6-16-18(3)9-5-8(12)7(11(13,14)15)4-10(9)19(20)21/h4-6H,1-3H3/b16-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGRDDCHMDDYFZ-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN(C)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/N(C)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)
![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)
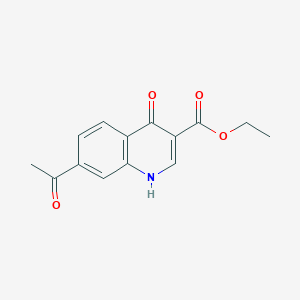
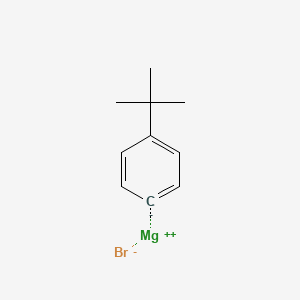
![Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3042493.png)
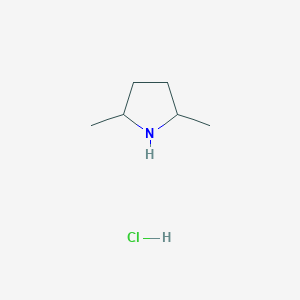
![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)

